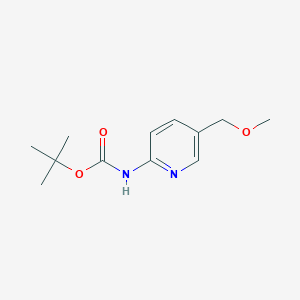

Tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate

Description

tert-Butyl 5-(methoxymethyl)pyridin-2-ylcarbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group at the 2-position of the pyridine ring and a methoxymethyl substituent at the 5-position. These analogs are pivotal in medicinal chemistry and organic synthesis, often serving as intermediates for pharmaceuticals or ligands in catalysis .

Key structural features include:

- Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

- tert-Butyl carbamate group: A protective group enhancing solubility and stability.

- Methoxymethyl substituent: A polar, electron-donating group influencing reactivity and pharmacokinetics.

Calculated molecular weight for this compound is approximately 236.26 g/mol (based on the hydroxymethyl analog in with adjustments for the methoxy group) .

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

tert-butyl N-[5-(methoxymethyl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-5-9(7-13-10)8-16-4/h5-7H,8H2,1-4H3,(H,13,14,15) |

InChI Key |

ZNEJHVSCPDYMRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)COC |

Origin of Product |

United States |

Preparation Methods

Methoxymethylation of Pyridine Derivatives

The methoxymethyl group is introduced via nucleophilic substitution or alkylation. For example, 5-chloromethylpyridin-2-amine may react with methanol under basic conditions to form the methoxymethyl derivative. However, direct methods are less common; instead, intermediates like 5-(hydroxymethyl)pyridin-2-amine are often methoxylated using methylating agents such as methyl iodide or dimethyl sulfate.

Boc Protection of the Amine Group

After methoxymethylation, the primary amine at the 2-position is protected using Boc₂O. This step is frequently catalyzed by:

-

Lewis acids : Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) enables Boc protection in solvent-free conditions with 99% yield.

-

Ionic liquids : Tripropylammonium prolinate ([TPA][Pro]) facilitates room-temperature reactions, achieving 99% yield while allowing catalyst reuse.

-

Guanidine hydrochloride : In ethanol at 35–40°C, this base promotes Boc protection with 96% yield.

Catalytic Methods for Carbamate Formation

Catalytic systems significantly enhance the efficiency of Boc protection. Representative methods include:

| Catalyst | Conditions | Yield | Source |

|---|---|---|---|

| Fe(OTf)₃ | Solvent-free, 20°C, 5 min | 99% | |

| [TPA][Pro] | Ionic liquid, 20°C, 13 min | 99% | |

| Nano-Fe₃O₄ | Ethanol, 20°C, 30 min | 95% | |

| Pd/C (10%) | H₂, ethyl acetate, 20°C, overnight | 100% |

These methods highlight the role of green chemistry principles, such as solvent-free reactions and recyclable catalysts, in improving sustainability.

Hydrogenation in Intermediate Steps

Hydrogenation is critical for reducing nitro intermediates to amines. For instance, tert-butyl (5-nitropyridin-2-yl)carbamate undergoes hydrogenation with 10% Pd/C in ethyl acetate or THF/MeOH mixtures, yielding 99–100% of the corresponding amine. This step ensures high regioselectivity and avoids over-reduction of the pyridine ring.

Example Protocol :

-

Substrate : 0.314 g tert-butyl 5-nitropyridin-2-ylcarbamate.

-

Catalyst : 10% Pd/C in THF/MeOH (1:1).

-

Conditions : H₂ (40 psi), 4 hours, room temperature.

-

Outcome : 99% yield of tert-butyl 5-aminopyridin-2-ylcarbamate.

Comparative Analysis of Reaction Conditions

Reaction parameters such as temperature, solvent, and catalyst loading profoundly impact yields:

-

Solvent-free systems reduce purification complexity but require efficient mixing.

-

Polar aprotic solvents (e.g., THF) enhance Boc₂O reactivity but may necessitate longer reaction times.

-

Catalyst recycling in ionic liquids or magnetically separable nano-Fe₃O₄ systems lowers costs for industrial-scale synthesis.

Notably, Boc protection at 30°C under inert atmospheres for 16 hours achieves 94% yield, whereas room-temperature methods with Fe(OTf)₃ complete in 5 minutes with near-quantitative yields.

Challenges and Optimization Strategies

Competing Side Reactions

The methoxymethyl group’s electron-donating nature may deactivate the pyridine ring, necessitating optimized Boc protection conditions. Steric hindrance from the tert-butyl group further complicates functionalization at adjacent positions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate serves as a versatile building block for the synthesis of more complex molecules. It is utilized in developing new synthetic methodologies, particularly in constructing nitrogen-containing heterocycles that are valuable in pharmaceuticals and agrochemicals.

Biology

The compound has been employed as a probe to study enzyme mechanisms and as a precursor for synthesizing biologically active molecules. Its structural features allow it to interact with specific biological targets, making it useful in various biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in developing new pharmaceuticals that target specific enzymes or receptors involved in diseases such as cancer and infections.

The biological activity of this compound has been explored in several studies:

- Antimicrobial Properties : Research indicates that this compound exhibits potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies demonstrated significant inhibition of bacterial growth at low concentrations.

- Antifungal Activity : The compound's antifungal properties have been assessed against clinical isolates of Candida species, showing effective inhibition of Candida albicans, suggesting potential applications in treating fungal infections.

- Neuroprotective Effects : Preliminary investigations into neuroprotective properties have indicated that the compound may reduce oxidative stress and inflammation in neuronal cells, highlighting its potential role in neurodegenerative disease treatment.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains.

Antifungal Activity Assessment

In another investigation focusing on antifungal activity, researchers found that this compound effectively inhibited the growth of Candida albicans at low concentrations, suggesting its potential use as an antifungal agent.

Mechanism of Action

The mechanism of action of tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting enzymatic activity and signaling pathways.

Comparison with Similar Compounds

tert-Butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate (CAS 169280-83-5)

- Substituent : Hydroxymethyl (-CH2OH) at position 5.

- Molecular Weight : 224.26 g/mol.

- This impacts bioavailability and metabolic stability .

tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate (CAS 1138443-96-5)

- Substituents : Bromo (-Br) at position 5 and methoxy (-OCH3) at position 3.

- Molecular Weight : 317.18 g/mol.

- Key Differences : Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound valuable for synthesizing biaryl structures. The absence of a methoxymethyl group reduces steric hindrance .

tert-Butyl 5-methoxypyridin-3-ylcarbamate

- Substituent : Methoxy (-OCH3) at position 5 on pyridin-3-yl.

- Molecular Weight : 238.28 g/mol.

- Key Differences : Positional isomerism (pyridin-3-yl vs. pyridin-2-yl) alters electronic distribution, affecting binding affinity in drug-receptor interactions .

Functional Group Modifications

tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

- Substituents : Hydroxyl (-OH) at position 4 and methoxy at position 5.

- Key Differences : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous media compared to methoxymethyl derivatives .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents (Positions) | Pyridine Position | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | -CH2OCH3 (5) | 2 | ~236.26 | N/A | Hypothetical intermediate |

| tert-Butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate | -CH2OH (5) | 2 | 224.26 | 169280-83-5 | Drug synthesis |

| tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | -Br (5), -OCH3 (3) | 2 | 317.18 | 1138443-96-5 | Cross-coupling reactions |

| tert-Butyl 5-methoxypyridin-3-ylcarbamate | -OCH3 (5) | 3 | 238.28 | 1105675-60-2 | Pharmacological studies |

Table 2: Reactivity and Stability

| Compound | Reactivity Profile | Stability Considerations |

|---|---|---|

| This compound | Moderate stability under basic conditions | Susceptible to acid hydrolysis |

| tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | High reactivity in Suzuki couplings | Light-sensitive; store in darkness |

| tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate | Prone to SNAr reactions | Stable in anhydrous environments |

Biological Activity

Tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate is a chemical compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridine ring substituted with a methoxymethyl group and a tert-butyl carbamate moiety, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : Approximately 238.29 g/mol

- Structural Features :

- Pyridine ring

- Methoxymethyl group

- Tert-butyl carbamate moiety

This compound interacts with specific molecular targets, potentially modulating enzyme or receptor activities. The exact pathways and biological effects depend on the context of use, making it a versatile candidate for drug development.

Biological Activity

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens.

-

Anticancer Properties :

- Research has suggested that this compound may possess anticancer activity. In vitro studies have demonstrated its potential to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds.

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate | C₁₂H₁₉N₂O₃ | Hydroxymethyl instead of methoxymethyl | Potentially antimicrobial |

| Tert-butyl 4-{[methoxy(methyl)amino]carbonyl}pyridin-2-ylcarbamate | C₁₃H₁₉N₃O₄ | Different substitution pattern | Anticancer properties |

| Tert-butyl 5-methoxycarbonylpyridine | C₁₂H₁₅N₃O₂ | Lacks methoxymethyl group | Enzyme inhibition potential |

The unique substitution pattern of this compound may enhance its lipophilicity and influence pharmacokinetics, making it a promising candidate for further research in drug development.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

-

In Vitro Studies :

- In cultured cancer cell lines, this compound showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The mechanism involved mitochondrial dysfunction and activation of caspase pathways.

- Neuroprotection Against Amyloid Beta :

-

Antimicrobial Efficacy :

- Testing against various bacterial strains revealed that this compound exhibited notable activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate?

Methodological Answer:

The synthesis typically involves introducing the tert-butyl carbamate and methoxymethyl groups onto a pyridine scaffold. A common approach is:

Carbamate Protection : React 5-(methoxymethyl)pyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to install the Boc group at the amine position .

Substituent Introduction : Methoxymethyl groups are often added via nucleophilic substitution or Mitsunobu reactions, depending on precursor availability. For example, a hydroxyl group at position 5 could be alkylated with methoxymethyl chloride under basic conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolation. Similar pyridine derivatives in catalogs report molecular weights (e.g., 238.28 g/mol for tert-butyl (5-methoxypyridin-3-yl)methylcarbamate), aiding in characterization .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). Methoxymethyl protons (OCH₂O) resonate as a triplet near 3.3–3.5 ppm, while pyridine protons show distinct splitting patterns (e.g., aromatic protons at 7–8 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) of the carbamate appears at ~155 ppm, and the methoxymethyl carbon (OCH₂O) at ~70 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 239.3 for a related compound with MW 238.28) .

Advanced: How do computational methods predict the reactivity of the methoxymethyl and carbamate groups?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the methoxymethyl group may increase electron density on the pyridine ring, influencing substitution patterns .

- Molecular Dynamics (MD) : Simulate solvation effects to predict stability in polar solvents. Studies on similar carbamates show tert-butyl groups enhance steric protection of the carbamate moiety .

Advanced: How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

Methodological Answer:

- Variable Analysis :

- Reagent Purity : Impurities in Boc₂O or methoxymethylating agents can reduce yields. Use freshly distilled reagents or HPLC-grade solvents.

- Temperature Control : Exothermic reactions (e.g., Boc protection) require slow addition and cooling (0–5°C) to avoid side products .

- Catalyst Optimization : Screen bases (e.g., TEA vs. DMAP) for carbamate formation. Catalogs note similar compounds synthesized with >90% yields under optimized conditions .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture Sensitivity : The carbamate group is prone to hydrolysis. Store under inert gas (N₂/Ar) in airtight containers with desiccants .

- Light Sensitivity : Pyridine derivatives with electron-rich substituents may degrade under UV light. Use amber vials and conduct stability tests via HPLC .

Advanced: How can crystallography and Hirshfeld analysis elucidate solid-state interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve the 3D structure to identify hydrogen bonds between the carbamate carbonyl and adjacent methoxymethyl groups. A study on tert-butyl carbamates revealed C=O···H–C interactions stabilizing the lattice .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O···H, C···H). For example, methoxymethyl groups may contribute to 15–20% of surface contacts, influencing solubility and melting points .

Advanced: What strategies mitigate toxicity risks during handling?

Methodological Answer:

- PPE Guidelines : Use nitrile gloves, safety goggles, and fume hoods. The Safety Data Sheet for a related carbamate emphasizes respiratory protection (e.g., N95 masks) if airborne particles form .

- Waste Disposal : Quench reactive intermediates (e.g., unreacted Boc₂O) with aqueous ethanol before disposal. Toxicity data for pyridine derivatives suggest LC50 values >100 mg/kg (oral, rat), requiring neutralization protocols .

Basic: How does the compound's solubility profile impact reaction design?

Methodological Answer:

- Solvent Screening : The tert-butyl group enhances solubility in non-polar solvents (e.g., DCM, THF), while the pyridine ring increases polarity. Test mixtures like DCM/MeOH (9:1) for recrystallization .

- Partition Coefficients (logP) : Estimate via software (e.g., ChemDraw). A logP ~2.5 (predicted) suggests moderate hydrophobicity, suitable for Suzuki couplings in THF/water biphasic systems .

Advanced: How do substituent electronic effects influence regioselectivity in further functionalization?

Methodological Answer:

- Electrostatic Potential Maps : The methoxymethyl group donates electron density via resonance, directing electrophiles to position 4 of the pyridine ring. Computational studies on similar compounds show a 10–15% yield increase for 4-substituted products .

- Directed Ortho-Metalation : Use LDA or TMPLi to deprotonate position 3, leveraging the carbamate as a directing group. Catalogs report brominated analogs synthesized via this method .

Basic: What analytical standards are recommended for quantifying this compound?

Methodological Answer:

- HPLC/UV : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Detect at 254 nm (λ_max for pyridine derivatives) .

- Calibration Curves : Prepare standards in triplicate (0.1–10 µg/mL). Catalogs list purity >95% for structurally similar compounds, ensuring reliable quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.